(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C14H15NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a linker in antibody-drug conjugation (ADC) processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate typically involves the reaction of 3-(4-methoxyphenoxy)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-(4-methoxyphenoxy)propanoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions at neutral or slightly acidic pH.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 3-(4-methoxyphenoxy)propanoic acid and N-hydroxysuccinimide.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a linker in ADC processes.
Biology: Employed in the modification of biomolecules, such as proteins and peptides.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate involves its ability to form stable covalent bonds with nucleophiles. This property makes it an effective linker in ADC processes, where it facilitates the attachment of drugs to antibodies. The compound targets specific molecular pathways, enhancing the delivery and efficacy of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate is unique due to its specific structure, which allows it to act as an efficient linker in ADC processes. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H15NO6 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate |
InChI |
InChI=1S/C14H15NO6/c1-19-10-2-4-11(5-3-10)20-9-8-14(18)21-15-12(16)6-7-13(15)17/h2-5H,6-9H2,1H3 |
InChI Key |
ADRNAHWGHHISSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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